molecular formula C14H12N2OS B12546874 2-Thiophenecarbonitrile, 4-acetyl-3-methyl-5-(phenylamino)- CAS No. 144558-73-6

2-Thiophenecarbonitrile, 4-acetyl-3-methyl-5-(phenylamino)-

Cat. No.: B12546874
CAS No.: 144558-73-6
M. Wt: 256.32 g/mol
InChI Key: PPXJYGMLNUMGNL-UHFFFAOYSA-N
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Description

2-Thiophenecarbonitrile, 4-acetyl-3-methyl-5-(phenylamino)- is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their stability, availability, and structural simplicity, making them valuable scaffolds in various therapeutic products

Preparation Methods

The synthesis of 2-Thiophenecarbonitrile, 4-acetyl-3-methyl-5-(phenylamino)- involves several steps. One common method includes the reaction of 2-substituted-2-(4-acetamidophenylhydrazono)-thioacetanilides with various alpha-halogenated reagents such as bromoacetone, phenacyl bromide, ethyl bromoacetate, and chloroacetonitrile . These reactions typically require specific conditions, including controlled temperatures and the presence of catalysts to ensure the desired product is obtained.

Chemical Reactions Analysis

2-Thiophenecarbonitrile, 4-acetyl-3-methyl-5-(phenylamino)- undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Thiophenecarbonitrile, 4-acetyl-3-methyl-5-(phenylamino)- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

2-Thiophenecarbonitrile, 4-acetyl-3-methyl-5-(phenylamino)- can be compared with other thiophene derivatives such as:

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The unique combination of acetyl, methyl, and phenylamino groups in 2-Thiophenecarbonitrile, 4-acetyl-3-methyl-5-(phenylamino)- makes it distinct and potentially more versatile in various applications.

Properties

CAS No.

144558-73-6

Molecular Formula

C14H12N2OS

Molecular Weight

256.32 g/mol

IUPAC Name

4-acetyl-5-anilino-3-methylthiophene-2-carbonitrile

InChI

InChI=1S/C14H12N2OS/c1-9-12(8-15)18-14(13(9)10(2)17)16-11-6-4-3-5-7-11/h3-7,16H,1-2H3

InChI Key

PPXJYGMLNUMGNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)C)NC2=CC=CC=C2)C#N

Origin of Product

United States

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